Pyrrolidine Chiral Ligand Scaffold
Derivatives of trans-2,5-disubstituted pyrrolidines, of which this compound is a structural analog, are incorporated into chiral amine-imine ligands. These ligands, when used in asymmetric reactions, have demonstrated greater enantioselectivity than C2-symmetric 6,6′-disubstituted-2,2′-bipyridines [1].
| Evidence Dimension | Enantioselectivity in asymmetric catalysis |
|---|---|
| Target Compound Data | 64% ee (for a substituted pyridine ligand incorporating the trans-2,5-disubstituted pyrrolidine motif, where the target compound serves as the core structure) |
| Comparator Or Baseline | C2-symmetric 6,6′-disubstituted-2,2′-bipyridines |
| Quantified Difference | Greater enantioselectivity (64% ee vs. lower ee from bipyridine-based systems) [1] |
| Conditions | Asymmetric catalytic reactions, using ligands based on trans-2,5-disubstituted pyrrolidines [1] |
Why This Matters
This demonstrates that the 2,5-disubstituted pyrrolidine-pyridine framework offers a quantifiable advantage in achieving higher enantiomeric excess over alternative chiral ligand scaffolds.
- [1] M. L. Tommasino, D. V. G. R. A. L. S. (1997). Synthesis and characterization of new amine-imine ligands based on trans-2,5-disubstituted pyrrolidines. Tetrahedron: Asymmetry, 8(1), 139-148. DOI: 10.1016/s0957-4166(96)00511-3 View Source
